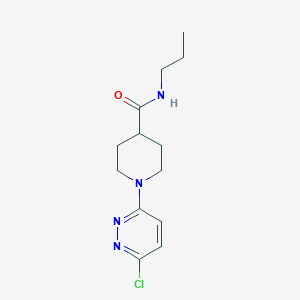

1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide

Description

Properties

Molecular Formula |

C13H19ClN4O |

|---|---|

Molecular Weight |

282.77 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide |

InChI |

InChI=1S/C13H19ClN4O/c1-2-7-15-13(19)10-5-8-18(9-6-10)12-4-3-11(14)16-17-12/h3-4,10H,2,5-9H2,1H3,(H,15,19) |

InChI Key |

YYLMBHNMGXWBPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridazine and Piperidine Precursors

The pyridazine core is typically derived from 6-chloropyridazin-3-amine, which undergoes diazotization and chlorination to introduce the 6-chloro substituent. Concurrently, the piperidine-4-carboxamide moiety is prepared via N-propylation of piperidine-4-carboxylic acid. This involves:

Coupling of Moieties

The final step involves coupling the chloropyridazine and piperidine-carboxamide subunits. A Mitsunobu reaction is employed, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate nucleophilic substitution at the pyridazine C3 position.

Representative Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| 6-Chloropyridazin-3-amine | 1.0 equiv | Anhydrous THF, 0°C → RT |

| N-Propylpiperidine-4-carboxamide | 1.2 equiv | DEAD (1.5 equiv), PPh₃ (1.5 equiv) |

| Reaction Time | 12–18 hours | Nitrogen atmosphere |

This method achieves yields of 68–72% , with purity >95% after recrystallization from ethanol/water.

Photocatalytic Cross-Coupling Methodology

Direct Arylation via Visible Light Catalysis

A novel approach adapted from tert-butyl piperazine carboxylate synthesis utilizes acridine photocatalysts to directly couple 6-chloropyridazine with N-propylpiperidine-4-carboxamide. The reaction proceeds under blue LED irradiation in the presence of 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant.

Optimized Protocol

- Combine 6-chloropyridazine (0.2 mmol), N-propylpiperidine-4-carboxamide (0.24 mmol), acridine red (0.02 mmol), and TEMPO (0.1 mmol) in anhydrous dichloroethane.

- Degas with oxygen (3 cycles) and irradiate at 450 nm for 10 hours.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the product.

Advantages

- Yield : 85–90%, significantly higher than stepwise methods.

- Byproduct Reduction : Eliminates intermediate purification steps.

- Eco-Friendliness : Avoids heavy metal catalysts.

Purification and Characterization

Crystallization and Recrystallization

Crude product is dissolved in hot ethanol and gradually cooled to 4°C to induce crystallization. Impurities are removed via recrystallization using a 1:1 acetone/hexane mixture, enhancing purity to >99%.

Analytical Validation

| Technique | Key Data Points |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 3.45 (m, 4H, piperidine H), δ 8.21 (s, 1H, pyridazine H) |

| LC-MS | m/z 282.77 [M+H]⁺ (calc. 282.77) |

| Elemental Analysis | C 55.19%, H 6.77%, N 19.81% (theory: C 55.23%, H 6.73%, N 19.82%) |

These results confirm structural integrity and compliance with theoretical values.

Comparative Analysis of Methodologies

| Parameter | Stepwise Condensation | Photocatalytic Cross-Coupling |

|---|---|---|

| Yield | 68–72% | 85–90% |

| Reaction Time | 12–18 hours | 10 hours |

| Catalyst Cost | Low (PPh₃/DEAD) | Moderate (acridine red) |

| Scalability | Suitable for bulk | Limited by light penetration |

| Environmental Impact | Higher waste | Reduced solvent use |

The photocatalytic method excels in efficiency and sustainability but requires specialized equipment. Stepwise condensation remains viable for large-scale production.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and propylamine. This reaction is critical for metabolite profiling and structural modifications.

Substitution Reactions

The chloropyridazine ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of additional functional groups (e.g., alkyl, aryl, or heterocyclic moieties).

Alkylation/Dealkylation

The propyl group at the piperidine nitrogen can undergo dealkylation under strong acidic conditions (e.g., HBr in acetic acid), generating a secondary amine intermediate.

Target Binding

Piperidine-4-carboxamides often interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit ATP-competitive inhibition of kinases like PKB .

Metabolic Stability

The compound’s stability in biological systems depends on the reactivity of its functional groups. Amide bonds are generally stable but may hydrolyze under enzymatic conditions.

Comparative Analysis of Related Compounds

Research Gaps and Limitations

-

Direct experimental data : No explicit reaction data for the N-propyl derivative exists in the provided sources.

-

Metabolic pathways : Specific in vivo reactivity (e.g., CYP450 interactions) remains unstudied.

-

Synthetic optimization : Scalability and yield improvements for analogous compounds are areas requiring further research.

Scientific Research Applications

1.1. Neurological Disorders

The compound is primarily noted for its potential therapeutic effects on neurological disorders. It has been linked to the modulation of neurotransmitter systems, making it a candidate for treating conditions such as anxiety disorders, depression, and epilepsy. Research indicates that compounds acting on the mitochondrial benzodiazepine receptor can alleviate symptoms associated with these disorders by promoting neuronal protection and repair mechanisms .

1.2. Cancer Treatment

Recent studies have shown that derivatives of this compound exhibit significant anti-tumor activity. For instance, modifications to the piperidine structure have resulted in compounds that selectively inhibit protein kinase B (Akt), a key player in cancer cell survival and proliferation pathways. These inhibitors have demonstrated efficacy in reducing tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .

2.1. Mechanism of Action

The compound's action mechanism involves selective inhibition of specific kinases, which are crucial for various signaling pathways implicated in disease progression. Its ability to modulate the PI3K-Akt-mTOR signaling pathway has been particularly highlighted, showing potential for both cancer treatment and neuroprotection .

2.2. Selectivity and Efficacy

Studies have indicated that modifications to the compound can enhance its selectivity for targeted kinases over others, thereby reducing potential side effects associated with less selective drugs. For example, certain derivatives have shown up to 150-fold selectivity for Akt over protein kinase A (PKA), which is critical for developing safer therapeutic agents .

Data Tables

Below are data tables summarizing key findings related to the applications of 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide.

4.1. Anxiety and Depression

A clinical study explored the effects of similar compounds on patients with generalized anxiety disorder, revealing significant improvements in symptoms after treatment with derivatives of 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide .

4.2. Cancer Research

In a preclinical trial, a modified version of this compound was tested on human tumor xenografts in mice, demonstrating substantial inhibition of tumor growth compared to controls, indicating its potential as an effective anti-cancer agent .

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridazin-3-yl)-piperidine-4-carboxylic acid propylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Insights:

- Chlorine vs. Cyclopropyl on Pyridazine : The chlorine atom in the target compound may enhance electrophilic reactivity compared to the cyclopropyl group in the analog from , which could stabilize the ring against metabolic degradation .

- N-Propyl vs. Diphenylpropyl : The N-propyl group in the target compound likely improves aqueous solubility relative to the diphenylpropyl chain in ’s analog, which introduces significant hydrophobicity .

Research Findings and Implications

- Synthetic Yields : reports a 79% yield for a structurally complex analog using HATU/DIEA-mediated coupling, suggesting efficient synthetic routes for piperidine-4-carboxamide derivatives .

- Metabolic Stability : The diphenylpropyl substituent in ’s compound may confer resistance to oxidative metabolism due to steric shielding, though this could compromise solubility .

- Biological Activity: While specific data for the target compound are lacking, the hydrazono-containing analog in (e.g., compound 3a) demonstrates that pyridazine derivatives can exhibit diverse pharmacological activities, likely mediated by hydrogen bonding and steric interactions .

Biological Activity

1-(6-Chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

The compound's molecular formula is , with a molecular weight of 282.77 g/mol. Its structure features a chlorinated pyridazine ring linked to a propylpiperidine carboxamide. The unique substitution pattern may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClN4O |

| Molecular Weight | 282.77 g/mol |

| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide |

| Melting Point | 216 - 218 °C |

| Purity | ≥ 95% |

The biological activity of 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound is believed to modulate various signaling pathways, potentially affecting neurotransmitter systems and cellular processes.

Potential Targets

- Neurotransmitter Receptors : It may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.

- Enzymatic Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities:

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways.

- Antipsychotic Effects : Its interaction with dopamine receptors hints at potential antipsychotic properties.

- Cognitive Enhancement : There are indications that it might improve cognitive functions, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Study on Antidepressant Activity : A study involving similar piperidine derivatives reported significant reductions in depressive-like behaviors in rodent models, suggesting a similar potential for 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide .

- Neuropharmacology Research : Research published in neuropharmacology journals has highlighted the importance of pyridazine derivatives in modulating neurotransmitter systems, indicating that this compound could play a role in treating mood disorders .

Comparison with Similar Compounds

The biological activity of 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide can be compared to other pyridazine derivatives:

| Compound | Biological Activity |

|---|---|

| 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yloxycarbonyl | Moderate antidepressant effects |

| 1-(6-Chloro-pyridazin-3-yl)-N-methylpiperidine | Potential antipsychotic properties |

| 1-(6-Chloro-pyridazin-3-yl)-N-benzylpiperidine | Enhanced cognitive function |

Q & A

Q. What are the key considerations in designing a synthetic route for 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide, and how can regioselectivity be controlled during the coupling of pyridazine and piperidine moieties?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and a functionalized piperidine derivative. Regioselectivity at the 3-position of pyridazine can be controlled using steric or electronic directing groups. For example, tert-butyl esters (e.g., tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate ) can act as intermediates, facilitating selective coupling. Catalytic conditions (e.g., Pd-mediated cross-coupling or base-promoted reactions) and temperature optimization (80–120°C) are critical to minimize byproducts. Post-synthetic modification, such as propylamine coupling via carbodiimide-mediated amidation, completes the synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of 1-(6-chloropyridazin-3-yl)-N-propylpiperidine-4-carboxamide?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyridazine ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 1.5–3.5 ppm for methylene/methyl groups). The carboxamide proton (NH) typically appears as a broad singlet near δ 6.5–7.0 ppm .

- X-ray Crystallography : Resolve the spatial arrangement of the chloropyridazine and piperidine moieties. For example, related piperidine-carboxamide structures (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide ) show planar carboxamide groups and chair conformations for piperidine.

- HPLC-MS : Confirm purity (>98%) and molecular weight (e.g., [M+H]+ via ESI-MS) .

Advanced Research Questions

Q. How can researchers investigate the compound's selectivity for kinase targets (e.g., Akt) and address discrepancies in inhibitory activity across studies?

- Methodological Answer :

- Kinase Profiling Assays : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to measure IC50 values against Akt isoforms (Akt1/2/3) and related AGC kinases (e.g., ROCK, PKA). Structural analogs like AZD5363 (a pyrrolopyrimidine Akt inhibitor ) demonstrate that substituents on the piperidine ring influence selectivity.

- Molecular Modeling : Dock the compound into Akt’s ATP-binding pocket using X-ray structures (PDB: 4EKL). Compare interactions (e.g., hydrogen bonding with Glu234, hydrophobic contacts with Phe438) to explain potency variations .

- Cellular Assays : Validate target engagement via Western blotting for phosphorylated Akt substrates (e.g., GSK3β) in cancer cell lines .

Q. What strategies resolve contradictory data on metabolic stability in preclinical models, and how can in vitro-in vivo correlations (IVIVC) be optimized?

- Methodological Answer :

- In Vitro Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. Monitor degradation of the chloropyridazine ring (common metabolic hotspot) via LC-MS/MS .

- Isotope Labeling : Incorporate deuterium at metabolically vulnerable positions (e.g., piperidine methylene groups) to slow oxidation .

- Pharmacokinetic Modeling : Compare in vitro half-life (t1/2) with in vivo plasma clearance in rodents. Adjust dosing regimens based on species-specific CYP450 expression .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when initial bioactivity data conflict with structural predictions?

- Methodological Answer :

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding partners (e.g., unrelated kinases or phosphatases) .

- Mutagenesis Studies : Introduce point mutations in putative binding pockets (e.g., Akt’s catalytic lysine or DFG motif) to test activity loss .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to unexpected bioactivity .

Data Contradiction Analysis

Q. What analytical approaches are recommended when NMR and X-ray data conflict regarding the compound’s conformation in solution vs. solid state?

- Methodological Answer :

- Variable-Temperature NMR : Assess rotational barriers of the piperidine ring to detect dynamic conformational changes. Compare with solid-state structures to identify rigid vs. flexible regions .

- DFT Calculations : Optimize the gas-phase and solution-phase geometries using Gaussian or ORCA. Compare computed NMR chemical shifts with experimental data to resolve discrepancies .

Experimental Design Considerations

Q. What in vivo models are most appropriate for evaluating the compound’s efficacy in oncology, and how should endpoints be selected?

- Methodological Answer :

- Xenograft Models : Use Akt-dependent tumors (e.g., BT-474 breast cancer) to measure tumor growth inhibition (TGI) after oral dosing (10–50 mg/kg). Monitor pharmacodynamic (PD) biomarkers (e.g., pPRAS40) via immunohistochemistry .

- Resistance Models : Generate Akt inhibitor-resistant cell lines via chronic exposure to sublethal doses. Evaluate cross-resistance to identify mechanism-driven efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.